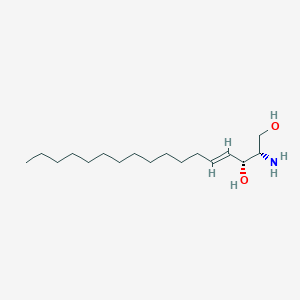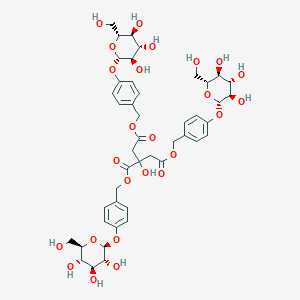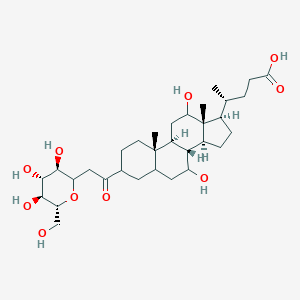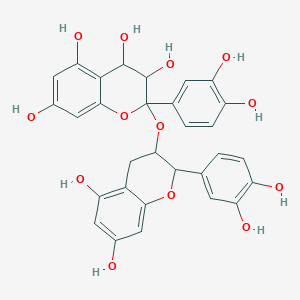
Procianidina
Descripción general
Descripción
Procianidiol B4, también conocido como Procianidina B4, es un tipo de proantocianidina, específicamente una this compound de tipo B. Es un dímero compuesto por unidades de catequina y epicatequina unidas por un enlace 4→8. Este compuesto se encuentra naturalmente en varias plantas, incluido el pericarpio del lichi, las semillas de uva e incluso en la cerveza .
Aplicaciones Científicas De Investigación
Procianidiol B4 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como compuesto modelo para estudiar las propiedades y reacciones de las proantocianidinas.
Biología: Investigado por sus propiedades antioxidantes y su papel en la protección de las células contra el estrés oxidativo.
Medicina: Estudiado por sus posibles efectos anticancerígenos, antiinflamatorios y cardioprotectores.
Mecanismo De Acción
Procianidiol B4 ejerce sus efectos principalmente a través de sus propiedades antioxidantes. Puede eliminar los radicales libres y las especies reactivas de oxígeno, protegiendo así las células del daño oxidativo. Además, puede modular varias vías de señalización involucradas en la inflamación y la supervivencia celular. Por ejemplo, se ha demostrado que inhibe la activación del factor nuclear-kappa B (NF-κB), un regulador clave de la inflamación .
Compuestos similares:
Procianidina B1: Otra proantocianidina de tipo B compuesta por unidades de catequina y epicatequina unidas por un enlace 4→8.
This compound B2: Similar a this compound B1 pero con diferente estereoquímica.
This compound B3: Compuesto por unidades de catequina unidas por un enlace 4→8.
Singularidad de Procianidiol B4: Procianidiol B4 es único debido a su estereoquímica específica y la presencia de unidades de catequina y epicatequina. Esta estructura única contribuye a sus distintas actividades biológicas y potenciales beneficios para la salud .
Análisis Bioquímico
Biochemical Properties
Procyanidins are a class of polyphenols formed by the condensation of tannins and are the building blocks of the proanthocyanidin molecule . They have high antioxidant properties and have been applied to scientific research concerning their therapeutic effects . Procyanidin interacts with various enzymes, proteins, and other biomolecules, modulating their structure and dynamics .
Cellular Effects
Procyanidin has been shown to possess antioxidant, anticancer, antitumor, anti-inflammatory, immunosuppressive, and antiallergy properties . It acts as an anti-inflammatory, inhibits adipogenesis, melanogenesis, oxidative stress, and enhances lipid metabolism and macrophage activity . It also has a tendency to be located at the membrane interphase, with part of the molecule exposed to the water solvent and part of it reaching the first carbons of the hydrocarbon chains .
Molecular Mechanism
Procyanidin’s mechanism of action involves its interaction with the biomembrane, modulating its structure and dynamics, and interacting with lipids and proteins . It has no preferred orientation, and it completely excludes the CHOL molecule . It also has a tendency to spontaneously aggregate, forming high-order oligomers .
Temporal Effects in Laboratory Settings
Procyanidin has been shown to prevent oxidative stress-induced DNA damage and promote DNA repair via various pathways . Over time, they disrupt oxidative stress damage and redox chain reactions by scavenging oxidative species like ROS and RNS .
Dosage Effects in Animal Models
Animal studies suggest that procyanidin intake improves the intestinal microbiota and metabolites in relation to functionality .
Metabolic Pathways
Procyanidins are extensively conjugated in the liver, accumulated in tissues, and excreted in the urine before returning to the intestine via bile . They are involved in the growth of A. muciniphila and improve the barrier function by promoting mucin production in the intestinal goblet cells as well as the expression of tight junction-related genes .
Transport and Distribution
The metabolite profiles and distributions of procyanidin B2 were qualitatively described using UPLC-DAD-ESI-IT-TOF-MSn . The results of metabolite distributions in organs indicated that the conjugated reaction of free procyanidin B2 mainly occurred in the liver and diversified metabolites forms were observed in the small intestine .
Subcellular Localization
Procyanidin C1 has a tendency to be located at the membrane interphase, with part of the molecule exposed to the water solvent and part of it reaching the first carbons of the hydrocarbon chains . It has no preferred orientation, and it completely excludes the CHOL molecule . Remarkably, Procyanidin C1 has a tendency to spontaneously aggregate, forming high-order oligomers .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Procianidiol B4 se puede sintetizar mediante la condensación de catequina y epicatequina en condiciones ácidas. La reacción típicamente implica el uso de un catalizador como ácido clorhídrico o ácido sulfúrico para facilitar la formación del enlace 4→8 entre las dos unidades de flavan-3-ol .
Métodos de producción industrial: La producción industrial de Procianidiol B4 a menudo implica la extracción de fuentes naturales. Por ejemplo, las semillas de uva son una fuente rica en proantocianidinas. El proceso de extracción incluye la extracción con disolventes utilizando etanol o metanol, seguido de pasos de purificación como la cromatografía para aislar Procianidiol B4 .
Tipos de reacciones:
Oxidación: Procianidiol B4 puede sufrir reacciones de oxidación, lo que lleva a la formación de quinonas y otros productos oxidados.
Reducción: La reducción de Procianidiol B4 puede producir monómeros de catequina y epicatequina.
Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo de las unidades de flavan-3-ol, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Se pueden utilizar reactivos como cloruros de acilo o haluros de alquilo para reacciones de sustitución.
Principales productos:
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Monómeros de catequina y epicatequina.
Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.
Comparación Con Compuestos Similares
Procyanidin B1: Another B-type proanthocyanidin composed of catechin and epicatechin units linked by a 4→8 bond.
Procyanidin B2: Similar to Procyanidin B1 but with different stereochemistry.
Procyanidin B3: Composed of catechin units linked by a 4→8 bond.
Uniqueness of Procyanidol B4: Procyanidol B4 is unique due to its specific stereochemistry and the presence of both catechin and epicatechin units. This unique structure contributes to its distinct biological activities and potential health benefits .
Propiedades
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26+,27+,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZJEEAOWLFHDH-VUGKQVTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183357 | |
| Record name | Procyanidin B4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29106-51-2, 4852-22-6 | |
| Record name | Procyanidin B4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29106-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procyanidin B4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029106512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Procyanidin B4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROCYANIDIN B4, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OP8987K2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Procyanidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013690 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


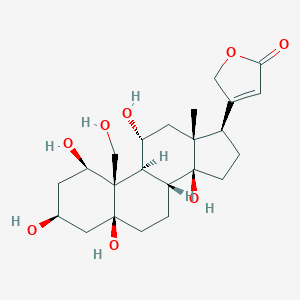
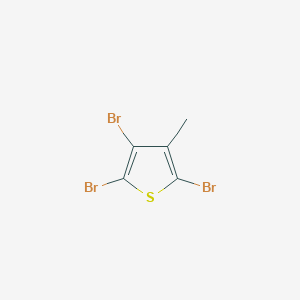
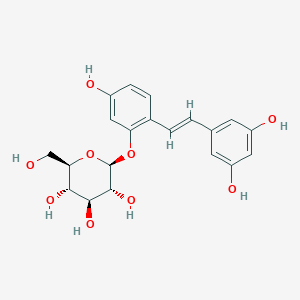
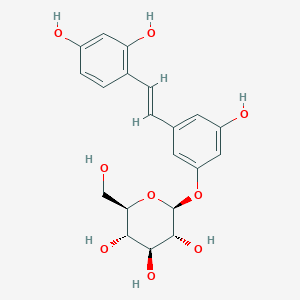
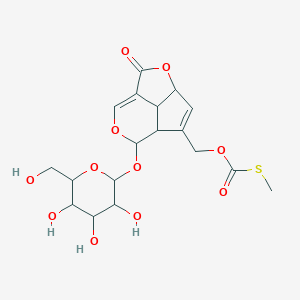
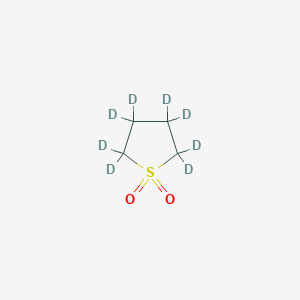
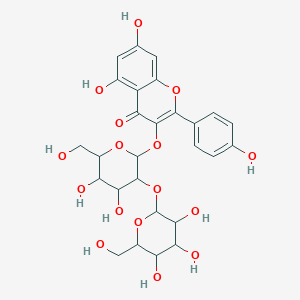
![(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B150439.png)
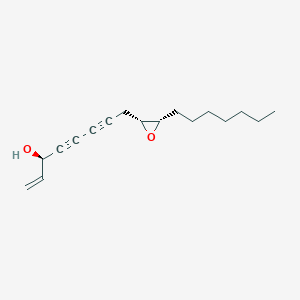
![5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B150442.png)
